N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide is a synthetic compound with the molecular formula C23H29N3O3S and a molecular weight of 427.56.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes and proteins, leading to various biological effects. For example, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death .
Comparison with Similar Compounds
N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-cinnamyl-4-ethylpiperazine: Lacks the tosyl and carboxamide groups, resulting in different chemical properties and biological activities.
N-tosylpiperazine-1-carboxamide: Lacks the cinnamyl and ethyl groups, leading to variations in its reactivity and applications.
4-ethyl-N-tosylpiperazine: Lacks the cinnamyl and carboxamide groups, affecting its overall chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-3-24-16-18-25(19-17-24)23(27)26(15-7-10-21-8-5-4-6-9-21)30(28,29)22-13-11-20(2)12-14-22/h4-14H,3,15-19H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJLQVPWVVVOI-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)N(C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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